Laudexium

Description

Historical Trajectories in Neuromuscular Blocking Agent Research

The history of neuromuscular blocking agents traces back to the indigenous populations of South America and their use of curare as an arrow poison. mhmedical.comresearchgate.net Early European explorers documented its paralyzing effects, and scientific investigation in the 19th century began to reveal its mechanism of action. Claude Bernard's classical experiments in the mid-19th century demonstrated that curare acted at the neuromuscular junction, blocking the transmission of nerve impulses to muscle. researchgate.netnih.gov

The isolation of d-tubocurarine, the active alkaloid from curare, in 1935 marked a pivotal moment, paving the way for its medical use as a muscle relaxant in the early 1940s. ebsco.comwikidoc.org This introduced a new era in anesthesia, allowing for lighter planes of anesthesia while ensuring muscle stillness for surgery. ebsco.com However, d-tubocurarine had limitations, including a relatively slow onset, long duration, and potential for histamine (B1213489) release and ganglionic blockade, which could lead to hypotension. wikidoc.orgwikipedia.org

The recognition of these limitations spurred extensive research into synthetic alternatives. Scientists began exploring the relationship between chemical structure and neuromuscular blocking activity, notably observing that compounds with quaternary ammonium (B1175870) groups possessed curare-like effects. researchgate.netnih.gov This led to the synthesis and investigation of numerous compounds, broadly classified into depolarizing and non-depolarizing agents based on their mechanism at the neuromuscular junction. wikipedia.orgnih.gov Depolarizing blockers, like succinylcholine (B1214915) and decamethonium (B1670452), initially cause muscle fasciculations before paralysis by persistently depolarizing the motor endplate. wikipedia.orgnih.gov Non-depolarizing blockers, like d-tubocurarine, act as competitive antagonists of acetylcholine (B1216132) at the nicotinic receptors at the neuromuscular junction. wikipedia.org

The period following the introduction of d-tubocurarine saw the development of various synthetic NMBAs, including gallamine, the first synthetic NMBA used clinically, and later compounds like pancuronium, vecuronium, and the benzylisoquinolines such as atracurium (B1203153) and cisatracurium (B1209417). ecronicon.netnih.govmhmedical.comnih.gov This ongoing research aimed to develop agents with improved pharmacokinetic and pharmacodynamic profiles, addressing issues such as onset time, duration, metabolism, and side effect profiles. nih.govmedigraphic.com

Inception and Early Academic Investigations of Laudexium

Laudexium, also known as laudexium metilsulfate or laudolissin, emerged during the mid-20th century as part of the academic and pharmaceutical efforts to find improved non-depolarizing neuromuscular blocking agents. derangedphysiology.comwikipedia.orgscispace.com It was introduced clinically in the early 1950s. wikipedia.org

Academic research in the early 1950s, such as studies published in the British Journal of Pharmacology and Chemotherapy and the British Journal of Anaesthesia, detailed the pharmacological properties of Laudexium. wikipedia.org These investigations provided data on its effectiveness in producing muscle relaxation. For instance, studies in experimental animals and early human trials characterized Laudexium as a non-depolarizing neuromuscular blocking drug. wikipedia.org

Compared to d-tubocurarine, early findings indicated that Laudexium had approximately half the potency and a slower onset of action. wikipedia.org A notable characteristic observed in these early investigations was its significantly longer duration of action compared to d-tubocurarine. wikipedia.org The pharmacological action of Laudexium, consistent with other non-depolarizing agents, was found to be antagonizable by anticholinesterase agents. wikipedia.org

Some early investigations involved self-experimentation by researchers to understand the effects of new muscle relaxants, including Laudexium. esaic.org For example, Professor Richard Bodman in 1952 conducted self-experiments with various compounds, including "compound C20 (laudexium BP)". esaic.org Such studies, while reflecting the research practices of the time, contributed to the initial understanding of the drug's effects in humans.

Despite its introduction into clinical practice in the early 1950s, academic and clinical experience revealed a significant limitation: recurrent reports of significant post-operative re-curarization. wikipedia.org This delayed or inadequate recovery of neuromuscular function posed a clinical challenge and contributed to Laudexium's eventual displacement from routine clinical use as newer agents with more favorable profiles became available. wikipedia.org

Data from early academic investigations would have focused on parameters such as the dose required to achieve a certain level of muscle block (potency), the time taken for the block to develop (onset), and the duration of effective muscle relaxation. While specific detailed data tables from these early academic papers were not extensively retrieved in the search results, the qualitative findings regarding its potency relative to d-tubocurarine, slower onset, and longer duration, along with the issue of re-curarization, are consistently mentioned as outcomes of these initial investigations. wikipedia.org

Here is a summary of some comparative findings from early academic investigations:

| Characteristic | Laudexium (Early Findings) | d-Tubocurarine (Comparison) |

| Potency | Approximately half | Reference standard |

| Onset of Action | Slower | Faster |

| Duration of Action | Much longer | Shorter |

| Mechanism of Action | Non-depolarizing | Non-depolarizing |

| Reversibility | Antagonized by anticholinesterases | Antagonized by anticholinesterases |

| Noted Clinical Issue | Significant post-operative re-curarization | Less pronounced re-curarization issue |

This table summarizes key comparative findings that would have been derived from the early academic investigations into Laudexium's pharmacological profile.

Properties

CAS No. |

47905-44-2 |

|---|---|

Molecular Formula |

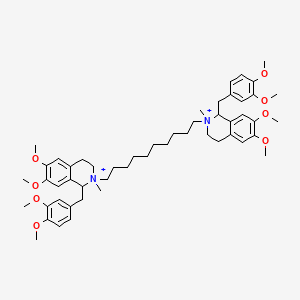

C52H74N2O8+2 |

Molecular Weight |

855.2 g/mol |

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-2-[10-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]decyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium |

InChI |

InChI=1S/C52H74N2O8/c1-53(27-23-39-33-49(59-7)51(61-9)35-41(39)43(53)29-37-19-21-45(55-3)47(31-37)57-5)25-17-15-13-11-12-14-16-18-26-54(2)28-24-40-34-50(60-8)52(62-10)36-42(40)44(54)30-38-20-22-46(56-4)48(32-38)58-6/h19-22,31-36,43-44H,11-18,23-30H2,1-10H3/q+2 |

InChI Key |

LZVKNJYOWMYBAU-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laudexium; Laudexium ion; Laudexium cation; |

Origin of Product |

United States |

Synthetic Chemistry and Analog Development of Laudexium

Methodologies for Laudexium Core Structure Synthesis

The core structure of Laudexium, the 3,4-dihydroisoquinoline (B110456) ring, is a key building block in its synthesis. One reported approach to synthesizing this core involves the cyclodehydration of a formamide (B127407) derivative. Specifically, cyclodehydration of N-[1,3-di-(3,4-dimethoxyphenyl)prop-2-yl] formamide yields 3,4-dihydro-3-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline. This dihydroisoquinoline can then be reacted with α,ω-diiodoalkanes to form the bis-3,4-dihydroisoquinolinium quaternary salts, which are structurally related to Laudexium. researchgate.net

Another relevant synthetic strategy in the context of isoquinoline (B145761) alkaloids and related structures is the alkylation of tetrahydroisoquinoline derivatives. Studies have investigated the alkylation of tetrahydropapaverine, a tetrahydroisoquinoline, which provides insights into the chemical transformations possible with this core structure that is present in Laudexium's precursors. researchgate.net

Design and Elucidation of Laudexium Analogues

The design of Laudexium analogues has aimed at modifying its structure to potentially alter its pharmacological properties, such as potency and duration of action. researchgate.net Early research involved the preparation of bis-onium salts combining structural features of both Laudexium and suxamethonium to investigate their neuromuscular blocking activity. dss.go.thresearchgate.net

The elucidation of the structure of these analogues is crucial for understanding their behavior. Techniques such as 1H NMR spectroscopy have been employed in the study of tetrahydroisoquinoline derivatives, which are relevant to the structural analysis of Laudexium and its analogues. researchgate.net

Research has also explored nonsymmetrical bis-tetrahydroisoquinolinium compounds, including mono- and diesters, to enhance potency and promote shorter action. These compounds often combine a laudanosinium group (related to the Laudexium structure) with another quaternary ammonium (B1175870) moiety. researchgate.net

Advanced Synthetic Approaches to Related Bisquaternary Ammonium Compounds

Beyond the direct synthesis of Laudexium and its close analogues, advanced synthetic methodologies have been developed for related bisquaternary ammonium compounds. These approaches often focus on creating molecules with specific structural features that influence their biological activity and metabolic fate.

For instance, the synthesis of asymmetrical diester isoquinolinium compounds and bis-benzyltropinium compounds (bistropinium salts of various diacids) represents advancements in creating neuromuscular blocking agents with faster onset and shorter duration of action. wikipedia.org The asymmetrical structure and the presence of labile groups, such as acyloxylated benzyl (B1604629) groups or ester linkages, can lead to spontaneous breakdown, contributing to a shorter duration of action. wikipedia.orgrsc.org

The synthesis of symmetrical halofumarate and halosuccinate esters, initially explored as bis-onium tetrafluorosuccinic acid esters, also falls under advanced approaches to related bisquaternary ammonium compounds. While the tetrafluoro derivatives proved unstable, the research led to the synthesis of prototypical bisbenzyltetrahydroisoquinolinium halofumarate esters, highlighting the ongoing efforts to synthesize novel bisquaternary ammonium structures with desired properties. wikipedia.org

Molecular and Receptor Level Mechanism of Action of Laudexium

Classification as a Non-Depolarizing Neuromuscular Blocking Agent

Laudexium is classified as a non-depolarizing neuromuscular blocking agent (NMBA). wikipedia.orgmedkoo.comtargetmol.comncats.io This classification distinguishes it from depolarizing NMBAs, such as succinylcholine (B1214915), which activate the acetylcholine (B1216132) receptor and cause prolonged depolarization of the motor endplate. derangedphysiology.comwikipedia.orgnih.gov Non-depolarizing blockers, including laudexium, exert their effect by preventing the binding of the neurotransmitter acetylcholine (ACh) to its receptors at the neuromuscular junction. derangedphysiology.comwikipedia.orgnih.gov This competitive inhibition prevents the depolarization of the motor endplate that is necessary for muscle contraction, thereby inducing muscle relaxation or paralysis. derangedphysiology.comwikipedia.orgnih.gov Laudexium was introduced clinically in the early 1950s and falls into the category of non-depolarizing neuromuscular-blocking drugs used adjunctively in surgical anesthesia. wikipedia.orgmedkoo.comtargetmol.com

Competitive Antagonism at Nicotinic Acetylcholine Receptors

The primary mechanism by which laudexium produces neuromuscular block is through competitive antagonism of acetylcholine at the postsynaptic nicotinic acetylcholine receptors (nAChRs) located at the motor endplate. derangedphysiology.com Nicotinic acetylcholine receptors are ligand-gated ion channels that respond to acetylcholine. wikipedia.org At the neuromuscular junction, these receptors are crucial for transmitting signals from motor neurons to muscle fibers, leading to muscle contraction. wikipedia.org Laudexium competes with acetylcholine for binding sites on these receptors. derangedphysiology.comconicet.gov.ar By occupying these binding sites without activating the receptor, laudexium prevents acetylcholine from binding and initiating the conformational change required to open the receptor's ion channel. derangedphysiology.comwikipedia.orgconicet.gov.ar This blockade of ion flow (primarily sodium influx) prevents the depolarization of the muscle endplate, thereby inhibiting muscle contraction. wikipedia.orgnih.gov

Molecular Interactions with Postsynaptic Receptors

The interaction of laudexium with the postsynaptic nicotinic acetylcholine receptor involves binding to specific sites on the receptor protein. conicet.gov.arnih.gov Nicotinic acetylcholine receptors at the neuromuscular junction are pentameric structures, typically composed of two alpha (α), one beta (β), one delta (δ), and one epsilon (ε) subunit in adult muscle. nih.gov The acetylcholine binding sites are located at the interfaces between the alpha subunits and their neighboring subunits (α-ε and α-δ interfaces). wikipedia.orgconicet.gov.arnih.gov Laudexium, as a competitive antagonist, binds to these orthosteric sites where acetylcholine would normally bind. conicet.gov.ar The binding affinity and specificity of neuromuscular blockers are influenced by their molecular structure, including the presence and spacing of quaternary ammonium (B1175870) groups. wikipedia.org Laudexium is a bisquaternary compound, meaning it contains two quaternary nitrogen atoms. wikipedia.org The distance between these charged centers is a key factor in their interaction with the receptor binding sites. wikipedia.org While the precise molecular details of laudexium's interaction with the nAChR may require specific structural studies, the general principle involves non-covalent interactions, such as electrostatic forces (due to the positively charged quaternary nitrogens interacting with negatively charged residues on the receptor) and van der Waals forces, that stabilize the binding of the antagonist to the receptor pocket. conicet.gov.ararxiv.org

Comparative Analysis with Archetypal Neuromuscular Blockers

Laudexium's pharmacological profile can be compared to other neuromuscular blockers, particularly archetypal agents like d-tubocurarine and succinylcholine. D-tubocurarine is a prototypical non-depolarizing neuromuscular blocker, similar in mechanism to laudexium. wikipedia.orgwikipedia.orgthegoodscentscompany.com Succinylcholine, in contrast, is a depolarizing blocker. derangedphysiology.comwikipedia.orgnih.gov

Historically, laudexium was developed through a combination of structural features from both d-tubocurarine (a non-depolarizing agent) and decamethonium (B1670452) (a depolarizing agent). wikipedia.org Despite this mixed heritage in its design, laudexium functions as a non-depolarizing agent. wikipedia.orgmedkoo.comtargetmol.comncats.io

Compared to d-tubocurarine, laudexium was reported to have about half the potency, a slower onset of action, and a significantly longer duration of action. wikipedia.org The prolonged duration and recurrent reports of significant post-operative re-curarization contributed to its displacement from clinical use. wikipedia.org Unlike depolarizing blockers like succinylcholine, the action of laudexium, as a non-depolarizing agent, can be antagonized by anticholinesterase agents, which increase the concentration of acetylcholine at the neuromuscular junction, thereby outcompeting the blocker. wikipedia.org

The development of subsequent non-depolarizing blockers, such as doxacurium (B1220649) and mivacurium (B34715), drew upon structure-activity relationship studies, including those involving laudexium and succinylcholine, in the quest for agents with more favorable properties like faster onset and shorter duration, without the side effects seen with earlier agents like tubocurarine. nih.govwikipedia.org

A comparative overview of Laudexium and archetypal neuromuscular blockers is presented in the table below:

| Feature | Laudexium | d-Tubocurarine | Succinylcholine |

| Classification | Non-depolarizing NMBA | Non-depolarizing NMBA | Depolarizing NMBA |

| Mechanism | Competitive nAChR antagonist derangedphysiology.com | Competitive nAChR antagonist wikipedia.orgwikipedia.org | nAChR agonist, causes depolarization derangedphysiology.comwikipedia.org |

| Potency (vs d-TC) | About half the potency of d-tubocurarine wikipedia.org | Prototypical potency wikipedia.org | - |

| Onset of Action | Slower than d-tubocurarine wikipedia.org | Slow wikipedia.org | Rapid (30 seconds) wikipedia.org |

| Duration of Action | Much longer than d-tubocurarine wikipedia.org | Long wikipedia.org | Very short (5-10 minutes) wikipedia.org |

| Reversibility by Anticholinesterases | Yes wikipedia.org | Yes wikipedia.org | No (metabolized by pseudocholinesterase) wikipedia.orgnih.gov |

| Clinical Use Status | Discontinued wikipedia.org | Rarely used since 1980s wikipedia.org | Clinically used wikipedia.org |

Note: This table provides a general comparison based on available information and may not reflect all nuances of their pharmacological profiles.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Laudexium and Derivatives

Structural Determinants of Neuromuscular Blocking Potency

The neuromuscular blocking potency of compounds like Laudexium is heavily reliant on their structural characteristics. A key determinant for non-depolarizing neuromuscular blockers is the presence of a bisquaternary ammonium (B1175870) structure, featuring two positively charged nitrogen atoms wikipedia.org. These charged centers are crucial for interacting with the anionic binding sites on the nicotinic acetylcholine (B1216132) receptor. The distance separating these two quaternary nitrogen atoms, often referred to as the interonium distance, is a critical factor influencing binding affinity and the resulting blocking activity researchgate.net, researchgate.net, scribd.com. For non-depolarizing agents that mimic the action of tubocurarine, an optimal interonium distance typically falls within a specific range, facilitating simultaneous interaction with receptor subsites researchgate.net. Laudexium possesses a structure where these two charged centers are linked, contributing to its ability to competitively block acetylcholine binding wikipedia.org.

Stereochemical Considerations in Receptor Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in the recognition and binding of neuromuscular blocking agents to their target receptors wikipedia.org. Biological receptors, including the nicotinic acetylcholine receptor, are chiral entities, meaning they can distinguish between different stereoisomers of a compound wikipedia.org. Laudexium, with its complex structure, contains chiral centers, and the specific configuration at these centers can influence how the molecule fits into the receptor's binding pocket. Different stereoisomers of a neuromuscular blocker can exhibit varying affinities for the receptor, leading to differences in potency and potentially other pharmacological properties wikipedia.org. Therefore, the precise stereochemistry of Laudexium is an important factor in its interaction with the neuromuscular junction.

In Vitro and Ex Vivo Pharmacological Characterization of Laudexium

Assessment of Neuromuscular Blocking Efficacy in Isolated Tissue Preparations

Studies utilizing isolated tissue preparations have been instrumental in characterizing the neuromuscular blocking efficacy of Laudexium. The frog rectus abdominis muscle and the chick biventer cervicis muscle are examples of preparations that have been used in pharmacological assays of neuromuscular blocking agents, including Laudexium. ethernet.edu.etnih.govjournals.co.zanih.govdntb.gov.uanih.govresearchgate.netnih.gov

In the isolated frog rectus abdominis muscle, Laudexium has been shown to antagonize the contracture effect caused by suxamethonium, a depolarizing neuromuscular blocker. nih.govjournals.co.zanih.gov This observation is consistent with Laudexium's classification as a non-depolarizing agent, indicating that it competes with acetylcholine (B1216132) for binding sites at the neuromuscular junction, rather than causing prolonged depolarization.

While specific quantitative data such as ED50 values (the effective dose required to produce 50% of the maximum response) from isolated skeletal muscle preparations were not available in the provided search results, such studies typically involve exposing the muscle preparation to increasing concentrations of the neuromuscular blocking agent and measuring the resulting reduction in muscle contraction amplitude in response to nerve stimulation.

A representative data table structure for assessing neuromuscular blocking efficacy in isolated tissue preparations would typically include:

| Isolated Tissue Preparation | Species | Parameter Measured (e.g., Twitch Amplitude Reduction) | Concentration of Laudexium | Observed Effect |

| Frog Rectus Abdominis | Frog | Antagonism of Suxamethonium Contracture | [Concentration] | [Effect] |

| Chick Biventer Cervicis | Chick | Reduction of Indirect Twitch Response | [Concentration] | [Effect] |

| [Other Preparation] | [Species] | [Measured Parameter] | [Concentration] | [Effect] |

Note: Detailed quantitative data (e.g., specific concentrations and measured effects) for Laudexium in these preparations were not available in the provided information.

Investigation of Antagonism by Acetylcholinesterase Inhibitors

The neuromuscular block produced by non-depolarizing agents like Laudexium is known to be reversible by increasing the concentration of acetylcholine at the neuromuscular junction. researchgate.netembopress.orgnih.govfrontiersin.orgnih.govwikipedia.org This is typically achieved through the administration of acetylcholinesterase inhibitors, which prevent the enzymatic breakdown of acetylcholine. derangedphysiology.comdrugbank.comwikipedia.org

Laudexium's pharmacological action can be antagonized by anticholinesterases. researchgate.net Neostigmine is a well-known acetylcholinesterase inhibitor used to reverse the effects of non-depolarizing neuromuscular blockers. drugbank.comwikipedia.orgnih.gov Studies investigating the antagonism of Laudexium's block by acetylcholinesterase inhibitors in isolated tissue preparations would involve establishing a partial neuromuscular block with Laudexium and then adding increasing concentrations of the inhibitor to observe the recovery of muscle twitch response.

While specific quantitative data on the reversal of Laudexium's block by acetylcholinesterase inhibitors in isolated preparations were not available in the provided search results, such studies would typically quantify the effectiveness of the antagonist by measuring the extent and speed of recovery of neuromuscular transmission.

A representative data table structure for investigating antagonism by acetylcholinesterase inhibitors would typically include:

| Isolated Tissue Preparation | Species | Neuromuscular Blocking Agent (Laudexium) Concentration | Antagonist (e.g., Neostigmine) Concentration | Effect on Neuromuscular Block (e.g., % Recovery) |

| Frog Rectus Abdominis | Frog | [Concentration] | [Concentration] | [Percentage Recovery] |

| Chick Biventer Cervicis | Chick | [Concentration] | [Concentration] | [Percentage Recovery] |

| [Other Preparation] | [Species] | [Concentration] | [Concentration] | [Percentage Recovery] |

Note: Detailed quantitative data (e.g., specific concentrations and percentage recovery) for the antagonism of Laudexium's block by acetylcholinesterase inhibitors in these preparations were not available in the provided information.

Comparative Efficacy and Potency Studies in Model Systems

Comparative studies in in vitro and ex vivo model systems are valuable for understanding the relative pharmacological profile of a compound compared to established agents. Laudexium's properties have been compared to other neuromuscular blocking agents, notably d-tubocurarine and suxamethonium. wikipedia.orgjournals.co.za

In the isolated frog rectus abdominis muscle, Laudexium acts as an antagonist to the effects of suxamethonium. nih.govnih.gov This contrasts their mechanisms of action, with Laudexium being non-depolarizing and suxamethonium being depolarizing.

In an isolated guinea-pig vagus-heart preparation, the vagal blocking action of Laudexium was found to be approximately three times that of tubocurarine. wikipedia.org However, it is important to note that this comparison relates to ganglionic blocking activity in this specific preparation, not necessarily to neuromuscular blocking potency at the skeletal muscle junction. Clinically, Laudexium was reported to have about half the potency of d-tubocurarine, with a slower onset and longer duration of action, although this is clinical data and may not directly translate to in vitro/ex vivo potency ratios in all preparations. researchgate.net

Comparative studies in isolated nerve-muscle preparations aim to determine the relative potency of different neuromuscular blockers by comparing the concentrations required to produce a similar level of block (e.g., ED50).

A representative data table structure for comparative efficacy and potency studies would typically include:

| Isolated Tissue Preparation | Species | Compound | Parameter Measured (e.g., ED50) | Value |

| Frog Rectus Abdominis | Frog | Laudexium | [Parameter] | [Value] |

| Frog Rectus Abdominis | Frog | Suxamethonium | [Parameter] | [Value] |

| Guinea-pig Vagus-Heart | Guinea-pig | Laudexium | Vagal Blocking Potency | ~3x Tubocurarine wikipedia.org |

| Guinea-pig Vagus-Heart | Guinea-pig | d-Tubocurarine | Vagal Blocking Potency | 1x wikipedia.org |

| [Other Preparation] | [Species] | Laudexium | [Parameter] | [Value] |

| [Species] | [Species] | [Comparator Drug] | [Parameter] | [Value] |

Note: Detailed quantitative data (e.g., specific ED50 values with confidence limits) for Laudexium and comparator drugs in these preparations were not extensively available in the provided information, except for the relative vagal blocking potency comparison.

Metabolic Pathways and Degradation Mechanisms of Laudexium

Identification of Enzymatic Degradation Routes

Information specifically detailing enzymatic degradation routes for Laudexium is limited in the provided search results. While many drugs undergo enzymatic metabolism, such as hydrolysis catalyzed by esterases or breakdown by liver enzymes derangedphysiology.comcore.ac.uken-academic.com, the primary routes described for Laudexium and related compounds often emphasize non-enzymatic processes. Laudexium is a bis-quaternary compound wikipedia.org. Other benzylisoquinolinium neuromuscular blockers like mivacurium (B34715) are metabolized by plasma cholinesterase hmdb.cawikipedia.org. However, Laudexium was developed from d-tubocurarine and decamethonium (B1670452), and later agents like atracurium (B1203153) and cisatracurium (B1209417) were developed from Laudexium, with designed lability towards degradation rsc.orgwikipedia.org. Atracurium and cisatracurium undergo significant Hofmann elimination, a non-enzymatic process, though ester hydrolysis is also involved in their degradation pathways ecronicon.netresearchgate.net. The literature suggests that Laudexium, as a precursor to these more readily degradable agents, may exhibit greater metabolic stability compared to compounds specifically engineered for enzymatic or rapid chemical breakdown rsc.org.

Non-Enzymatic Transformation Processes

Non-enzymatic transformation plays a significant role in the degradation of certain neuromuscular blocking agents, particularly those with specific structural features. Laudexium, being a bisbenzyltetrahydroisoquinolinium agent, is structurally related to compounds known to undergo non-enzymatic degradation pathways hmdb.ca. One prominent non-enzymatic degradation route relevant to related compounds is Hofmann elimination rsc.orgecronicon.netresearchgate.netwikipedia.org. This process, which is dependent on pH and temperature, involves the breakdown of quaternary ammonium (B1175870) salts rsc.orgwikipedia.org. While explicitly stated for atracurium and cisatracurium, the structural similarity suggests that Laudexium could also be susceptible to Hofmann elimination, contributing to its degradation in physiological conditions or in aqueous solutions rsc.orgresearchgate.net. Chemical stability, which encompasses non-enzymatic processes like hydrolysis and oxidation, is influenced by factors such as pH, temperature, and light exposure microtrac.comresearchgate.netnih.gov. The design of later drugs like atracurium aimed for predictable degradation via Hofmann elimination, in contrast to the longer duration of action observed with Laudexium, implying a lower rate of such non-enzymatic breakdown for Laudexium under physiological conditions compared to its descendants rsc.org.

Characterization of Degradation Products

Specific degradation products of Laudexium are not extensively detailed in the provided search results. However, by examining the degradation of structurally related compounds, insights can be gained. For instance, the Hofmann elimination of atracurium and cisatracurium yields laudanosine (B1674548) and a monoquaternary acrylate (B77674) derangedphysiology.comresearchgate.netwikipedia.org. Laudanosine is a neurotoxic metabolite derangedphysiology.com. Given that Laudexium served as a metabolic precursor in the development of atracurium, it is plausible that similar degradation pathways could lead to the formation of related metabolic products, potentially including laudanosine or structurally analogous compounds rsc.orgwikipedia.org. Research into the degradation of atracurium specifically identified the sequential formation of two laudanosine molecules from one atracurium molecule via Hofmann elimination researchgate.net. While direct evidence for Laudexium's degradation products is not provided, its structural relationship to these compounds suggests that breakdown could involve cleavage of the links between the quaternary ammonium centers and the bisbenzyltetrahydroisoquinoline structures, potentially yielding fragments related to laudanosine or other methoxylated benzylisoquinoline derivatives. Further research would be required to definitively characterize the degradation products of Laudexium.

Compound Information

| Compound Name | PubChem CID |

| Laudexium | 18619 |

| Laudexium metilsulfate | 18618 |

Data Table

Based on the information available, a detailed data table on the specific metabolic rates or degradation products of Laudexium is not feasible due to the limited explicit data in the search results. However, we can present information about the degradation of a related compound, atracurium, to illustrate the types of data that would be relevant if available for Laudexium.

Advanced Analytical Methodologies for Laudexium Research

Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are widely used for determining the purity and quantifying chemical compounds, including Laudexium. High-Performance Liquid Chromatography (HPLC) is considered a standard method for drug purity analysis due to its precision and versatility in separating complex mixtures alwsci.com. HPLC can be used to analyze drugs with multiple active ingredients or potential impurities alwsci.com. Various modes of HPLC, such as reversed-phase and ion-exchange chromatography, offer flexibility depending on the compound's characteristics alwsci.com. Gas Chromatography (GC) is another essential method, particularly effective for analyzing volatile components and detecting residual solvents and other volatile impurities alwsci.com. The choice of stationary phase and detector (e.g., flame ionization detector (FID) or mass spectrometry (MS)) can significantly influence accuracy and sensitivity in GC analysis alwsci.com.

Laudexium methylsulphate has been included in analytical data compilations that cover thin-layer chromatography, gas chromatography, and high-performance liquid chromatography, providing systems for separating and identifying drugs, poisons, and their metabolites papyruspub.comchemistry-chemists.com. While specific detailed chromatographic parameters for Laudexium analysis were not extensively detailed in the search results, general principles of method development for chromatography involve defining the analytical target profile, choosing appropriate techniques based on the compound's properties, optimizing instrumental conditions (like column selection and mobile phase), performing preliminary testing, and assessing method suitability labmanager.comemerypharma.comlcms.czspirochem.com. Analytical method development aims to achieve desired performance characteristics such as specificity, accuracy, and precision emerypharma.comlcms.czspirochem.com.

Spectroscopic Approaches for Structural Confirmation and Analysis

Spectroscopic methods play a crucial role in confirming the structure and analyzing chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing structural information and relative quantification of metabolites, even in complex matrices, often without the need for prior separation thermofisher.commdpi.com. Quantitative NMR (q-NMR) spectroscopy is highlighted as an important complementary method to chromatographic identity and purity determination chemcon.com. Fourier-Transform Infrared (FT-IR) spectroscopy is mentioned as a particularly quick method for confirming identity and polymorphism chemcon.com.

While detailed NMR or IR spectra specifically for Laudexium were not widely available in the search results, NMR spectroscopy has been used in studies involving related benzylisoquinoline alkaloids and tetrahydroisoquinolines, providing insights into conformational studies and rotational barriers researchgate.netresearchgate.net. These studies demonstrate the application of techniques like gradient-enhanced 2D NMR, 1H NMR, and 13C NMR for structural elucidation and assignment researchgate.net.

Mass Spectrometry in Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive and specific technique used for detecting, identifying, and quantifying molecules, including metabolites alwsci.comthermofisher.comrenew.science. It measures the mass-to-charge ratio (m/z) of ions thermofisher.com. Coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), MS becomes a very powerful tool for analyzing hundreds of compounds in a single run alwsci.comthermofisher.com. LC-MS, particularly with high-resolution mass spectrometry (LC-HRMS), is a leading tool for detecting and identifying pharmacologically active secondary metabolites researchgate.net.

Metabolite identification is a critical step in drug discovery and development, as metabolites can be pharmacologically active or toxic researchgate.netnih.govlcms.cz. MS/MS (tandem mass spectrometry) and MSⁿ techniques are commonly used in metabolomics to increase confidence during metabolite identification by searching through mass spectral libraries and providing additional structural information through fragmentation patterns thermofisher.com. High-resolution accurate mass (HRAM) MS systems and enhanced metabolite databases have significantly improved metabolite identification thermofisher.com. The process typically involves data acquisition, componentization, review, and reporting lcms.cz. Mass spectrometry allows for the determination of molecular formulas and structural characteristics of metabolites researchgate.net. The type of metabolic reaction can often be inferred from the mass difference between the metabolite and the parent drug molecule researchgate.net.

Development of Novel Assays for Compound Characterization

The development of novel assays is essential for the comprehensive characterization of chemical compounds. Analytical method development, in general, involves creating procedures to identify, quantify, and characterize substances, ensuring consistent and reliable results labmanager.com. This includes developing assays for the quantitative measurement of active ingredients, identification of degradation products, impurity profiling, and content uniformity labmanager.compci.com.

In the context of neuromuscular blocking drugs like Laudexium, biological assays have historically been used for characterization and comparison. For instance, the assay of suxamethonium and Laudexium on the frog rectus abdominis muscle has been described as a method to assay these drugs researchgate.netnih.gov. Suxamethonium causes contracture of this muscle, while Laudexium antagonizes this effect researchgate.netnih.gov. These biological actions can be used to assay small quantities of these drugs in certain body fluids researchgate.netnih.gov. While this is a classical biological assay rather than a purely chemical one, it represents a method developed for the characterization and quantification of Laudexium based on its pharmacological activity. Modern analytical method development also focuses on optimizing parameters like sample preparation, mobile phase composition, and detector settings to ensure optimal performance emerypharma.com.

Current and Future Perspectives in Laudexium Academic Research

Contributions to the Understanding of Neuromuscular Junction Pharmacology

Laudexium is classified as a non-depolarizing neuromuscular-blocking drug. wikipedia.org Its mechanism of action involves competitively blocking the binding of acetylcholine (B1216132) (ACh) to the nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction (NMJ). wikipedia.org This competitive antagonism prevents the depolarization of the motor endplate that would normally be triggered by ACh, thereby inhibiting muscle contraction. wikipedia.orgderangedphysiology.com

Research on Laudexium, alongside other early neuromuscular blockers like d-tubocurarine and gallamine, contributed significantly to elucidating the fundamental processes of neuromuscular transmission. nih.govsaica.com.au Studies involving these compounds helped establish the role of acetylcholine as the primary neurotransmitter at the NMJ and the function of postsynaptic nicotinic receptors in mediating muscle contraction. nih.govijpsjournal.com The competitive nature of Laudexium's block, reversible by anticholinesterase agents, provided early evidence supporting the concept of competitive antagonism at the NMJ. nih.gov

Understanding the interaction of compounds like Laudexium with nAChRs has been crucial for mapping the binding sites and understanding the conformational changes of these receptors upon ligand binding. Although the precise details of Laudexium's interaction with the receptor subunits may be less studied than more modern agents, its classification as a non-depolarizing blocker places it within a group of compounds whose interactions have collectively informed our understanding of receptor pharmacology. wikipedia.orgijpsjournal.com

Early research comparing Laudexium to other neuromuscular blockers, such as d-tubocurarine, highlighted differences in potency, onset, and duration of action, providing initial insights into the relationship between chemical structure and pharmacological profile. wikipedia.org Laudexium was noted to have about half the potency of d-tubocurarine, a slower onset, and a much longer duration of action. wikipedia.org These observations, though predating modern detailed structure-activity relationship studies, were foundational in the development of the field.

Implications for Rational Drug Design of Novel Agents

The study of historical neuromuscular blockers like Laudexium has provided valuable lessons for the rational design of novel agents. Rational drug design, a knowledge-based approach to drug discovery, relies on understanding the structure of the target and the relationship between chemical structure and biological activity. bioexcel.eunih.gov

Early structure-activity relationship (SAR) studies with neuromuscular blockers, including compounds related to Laudexium, demonstrated the importance of quaternary ammonium (B1175870) groups for activity at the NMJ. nih.govsaica.com.au Laudexium, being a bis(quaternary ammonium salt) derived from laudanosine (B1674548), exemplifies this structural feature. wikipedia.org The distance between the quaternary centers and the flexibility of the molecule were also recognized as important factors influencing potency, onset, and duration of action. ecronicon.net

While Laudexium itself had limitations, such as recurrent post-operative re-curarization wikipedia.org, the understanding gained from its pharmacological profile and structure contributed to the development of subsequent generations of neuromuscular blockers with improved properties. The pursuit of agents with faster onset, shorter duration, greater predictability, and fewer side effects has been directly influenced by the knowledge accumulated from studying earlier compounds. nih.govecronicon.net

The challenges encountered with Laudexium, such as its long duration and potential for residual block, underscored the need for designing agents with more favorable pharmacokinetic and pharmacodynamic profiles. wikipedia.org This includes designing molecules with predictable metabolism or elimination pathways, as seen in the development of agents like atracurium (B1203153), which undergoes Hofmann elimination. nih.govecronicon.netkoreamed.org

Academic research continues to leverage the historical data from compounds like Laudexium in computational modeling and simulations to refine our understanding of ligand-receptor interactions and predict the properties of potential new drug candidates. bioexcel.eunih.govisomorphiclabs.com Although not explicitly detailed in the search results for Laudexium specifically, the general principles of rational drug design in neuromuscular pharmacology are built upon the foundation laid by studying a wide range of historical and modern agents. nih.govecronicon.netnih.gov

Rediscovery and Re-evaluation of Historical Pharmacological Agents

The study of historical pharmacological agents like Laudexium is important for the rediscovery and re-evaluation of their properties and potential academic interest. While Laudexium is no longer used clinically, its existence and the research conducted on it provide valuable context for the evolution of neuromuscular pharmacology. wikipedia.orgnih.gov

Re-examining historical compounds can offer insights into alternative structural scaffolds or mechanisms of action that might be relevant for current drug discovery efforts. Although Laudexium is a non-depolarizing blocker with a well-understood mechanism, the detailed historical accounts of its synthesis, pharmacological testing, and clinical trials provide a case study in drug development that can inform current research strategies. wikipedia.orgesaic.org

Furthermore, the re-evaluation of historical agents can sometimes reveal previously unrecognized properties or highlight limitations that newer agents have successfully overcome. Understanding the reasons for Laudexium's displacement from clinical use, such as the issue of re-curarization wikipedia.org, is crucial for appreciating the advancements made in neuromuscular blockade and for guiding the development of even safer and more effective agents in the future.

Academic research into historical drugs also contributes to a comprehensive understanding of the history of pharmacology and the scientific process. The self-experimentation conducted by researchers like Richard Bodman with compounds including Laudexium esaic.org highlights the methodologies and risks involved in early pharmacological investigations.

In essence, while Laudexium's clinical chapter is closed, its academic significance persists as a reference point for understanding the complexities of the neuromuscular junction, the principles of rational drug design in this area, and the historical trajectory of pharmacological research into muscle relaxants.

Q & A

Basic: How do I formulate a research question for studying Laudexium's mechanism of action in vivo?

Methodological Answer:

A well-constructed research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

"How does Laudexium modulate [specific receptor/enzyme] in [cell type/organ], and what downstream signaling pathways are affected under [experimental condition]?"

- Feasibility: Ensure access to validated assays (e.g., ELISA, Western blot) and model systems (e.g., transgenic mice).

- Novelty: Use systematic literature reviews to identify gaps, such as unexplored pathways or contradictory findings in existing studies .

- Relevance: Link to disease models (e.g., neurodegenerative disorders) where Laudexium’s mechanism is clinically significant .

Advanced: How can I resolve contradictions in published data on Laudexium's pharmacokinetic variability across species?

Methodological Answer:

Contradictions often arise from methodological differences. Follow this framework:

Comparative Analysis: Tabulate variables (e.g., dosing regimens, metabolic pathways) from conflicting studies (Table 1).

Statistical Harmonization: Apply meta-analysis tools (e.g., RevMan) to adjust for covariates like hepatic clearance rates or genetic polymorphisms .

In Silico Modeling: Use tools like GastroPlus to simulate interspecies differences in absorption/distribution .

Example Table:

| Study | Species | Dose (mg/kg) | Half-life (hr) | Key Metabolic Enzyme |

|---|---|---|---|---|

| Smith et al. (2022) | Rat | 10 | 5.2 | CYP3A4 |

| Lee et al. (2023) | Mouse | 15 | 3.8 | CYP2D6 |

Basic: What experimental designs are optimal for assessing Laudexium's cytotoxicity in human cell lines?

Methodological Answer:

Adopt a tiered approach:

Pilot Screening: Use high-throughput assays (e.g., MTT, ATP-lite) in triplicate across 3–5 cell lines (e.g., HEK293, HepG2) .

Dose-Response Curves: Apply 4-parameter logistic models to calculate IC50 values.

Controls: Include positive controls (e.g., cisplatin) and account for solvent effects (e.g., DMSO ≤0.1%) .

Validation: Confirm results with orthogonal methods (e.g., flow cytometry for apoptosis) .

Advanced: How do I design a study to analyze Laudexium's interaction with off-target proteins identified via AI predictions?

Methodological Answer:

Experimental Validation:

- SPR/BLI: Quantify binding affinity (KD) for top candidates.

- Cryo-EM: Resolve structural interactions at atomic resolution .

Functional Assays: Test phenotypic outcomes (e.g., enzyme inhibition, cell migration) using CRISPR-KO models .

Basic: What statistical methods are appropriate for analyzing Laudexium's dose-dependent effects in preclinical trials?

Methodological Answer:

- Continuous Data: Use ANOVA with post-hoc Tukey tests for ≥3 groups.

- Categorical Outcomes: Apply Fisher’s exact test for binary endpoints (e.g., survival/death).

- Software: GraphPad Prism for visualization; R/Python for mixed-effects models addressing inter-animal variability .

Advanced: How can I address ethical challenges in human trials involving Laudexium's long-term toxicity?

Methodological Answer:

Protocol Design: Follow ICH E6 guidelines for risk-based monitoring.

Informed Consent: Disclose potential hepatotoxicity risks identified in preclinical studies .

Data Safety Boards: Implement interim analyses to halt trials if Grade 3+ adverse events exceed 15% .

Basic: How should I structure a literature review to contextualize Laudexium's therapeutic potential?

Methodological Answer:

- Taxonomy: Organize studies by theme (e.g., mechanistic studies, clinical trials).

- Critical Appraisal: Use AMSTAR-2 for systematic reviews; highlight biases (e.g., small sample sizes in Phase I trials) .

- Gap Analysis: Identify understudied areas (e.g., Laudexium’s effects on mitochondrial DNA) .

Advanced: What strategies mitigate batch-to-batch variability in Laudexium synthesis for reproducibility?

Methodological Answer:

Quality Control: Implement HPLC-PDA/MS for purity checks (≥98%).

DoE Optimization: Vary reaction parameters (temperature, catalyst) to identify critical factors .

Stability Testing: Monitor degradation products under ICH-recommended conditions (40°C/75% RH) .

Basic: How do I validate Laudexium's target engagement in complex biological matrices?

Methodological Answer:

Biophysical Methods: Use CETSA (Cellular Thermal Shift Assay) to confirm target binding .

Pharmacodynamic Markers: Measure downstream biomarkers (e.g., phosphorylated proteins via Luminex).

Negative Controls: Include inactive enantiomers or structurally related analogs .

Advanced: What computational approaches predict Laudexium's metabolite toxicity?

Methodological Answer:

In Silico Tools: Use Derek Nexus or GLIDE for toxicity predictions.

Metabolite Identification: Employ LC-QTOF-MS with MassHunter software.

Network Pharmacology: Map metabolite-target interactions using STRING or Cytoscape .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.